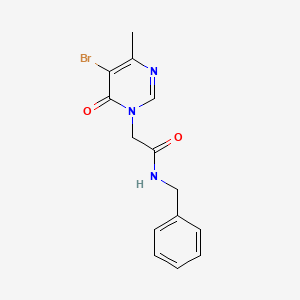![molecular formula C13H17NO3 B7579484 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, (R)-Modafinil, and has been found to have a number of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (R)-Modafinil is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. Specifically, (R)-Modafinil has been found to increase the levels of dopamine, norepinephrine, and histamine, which are all involved in regulating wakefulness and attention.
Biochemical and Physiological Effects:
(R)-Modafinil has a number of biochemical and physiological effects that have been studied in detail. These include increased wakefulness, improved cognitive function, and reduced fatigue. It has also been found to have a low potential for abuse and addiction, which makes it an attractive candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-Modafinil for lab experiments is its ability to improve cognitive function and reduce fatigue in research subjects. This can help to ensure that research results are accurate and reliable. However, there are also some limitations to its use, including potential side effects and the need for careful dosing and monitoring.
Orientations Futures
There are a number of potential future directions for research on (R)-Modafinil. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and dementia. It may also have applications in the treatment of sleep disorders, such as narcolepsy and sleep apnea. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (R)-Modafinil is a complex process that involves several steps. One common method for its synthesis involves the reaction of 2-(4-methoxyphenyl)acetonitrile with hydroxylamine hydrochloride to produce 2-(4-methoxyphenyl)acetohydroxamic acid. This compound is then reacted with (R)-3-hydroxypyrrolidine to produce (R)-Modafinil.
Applications De Recherche Scientifique
(R)-Modafinil has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicine. One of the most promising areas of research involves its potential use as a cognitive enhancer. Studies have shown that (R)-Modafinil can improve cognitive function, including attention, memory, and learning.
Propriétés
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)8-13(16)14-7-6-11(15)9-14/h2-5,11,15H,6-9H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYPGYCJKIOME-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)